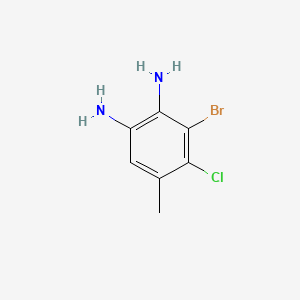
C.I. Reactive yellow 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Yellow 22 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, particularly cellulosic fibers like cotton. This covalent bonding ensures excellent wash-fastness properties, making reactive dyes highly valued in the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Reactive Yellow 22 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The starting material is typically an aromatic amine, which undergoes diazotization to form a diazonium salt. This intermediate is then coupled with a suitable coupling component, such as a phenol or an amine, to form the final dye structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often subjected to purification steps, such as filtration and recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Yellow 22 primarily undergoes nucleophilic substitution reactions. During the dyeing process, the reactive groups in the dye molecule react with nucleophilic sites on the textile fibers, such as hydroxyl groups in cellulose .
Common Reagents and Conditions:
Nucleophilic Substitution: The dye reacts with nucleophiles like hydroxyl groups under alkaline conditions, typically using sodium hydroxide as the base.
Hydrolysis: Under highly alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Major Products Formed:
Covalently Bonded Dye-Fiber Complex: The primary product is the dye covalently bonded to the fiber, ensuring high wash-fastness.
Hydrolyzed Dye: In cases where hydrolysis occurs, the hydrolyzed dye is formed, which is less effective in dyeing.
Scientific Research Applications
C.I. Reactive Yellow 22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and imaging techniques.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 22 involves the formation of covalent bonds between the dye and the fiber. The reactive groups in the dye molecule, such as halogenated triazine or vinyl sulfone groups, react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash-fastness properties .
Comparison with Similar Compounds
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Yellow 86
Comparison: C.I. Reactive Yellow 22 is unique in its specific shade and reactivity profile. Compared to other reactive yellow dyes, it offers a distinct color and may have different reactivity and fixation properties. For instance, C.I. Reactive Yellow 145 and C.I. Reactive Yellow 186 may have different reactive groups, leading to variations in dyeing performance and fastness properties .
Properties
CAS No. |
12226-49-2 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
